Cdk4/6-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk4/6-IN-14 is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can induce cell cycle arrest, making it a promising candidate for cancer therapy, especially in hormone receptor-positive breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often published in specialized chemical synthesis journals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cdk4/6-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Cdk4/6-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK4/6 and its effects on the cell cycle.
Biology: Helps in understanding the role of CDK4/6 in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly hormone receptor-positive breast cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
Cdk4/6-IN-14 exerts its effects by binding to the ATP-binding site of CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. The molecular targets involved include CDK4, CDK6, and the Rb protein. This mechanism is crucial for its anticancer activity, as it prevents the uncontrolled proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another CDK4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to Palbociclib, used for treating hormone receptor-positive breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a slightly different toxicity profile and used in similar therapeutic contexts
Uniqueness: Cdk4/6-IN-14 is unique due to its specific binding affinity and potency against CDK4/6. It may also have a distinct toxicity profile and efficacy in different cancer types compared to other CDK4/6 inhibitors .
Eigenschaften
Molekularformel |
C24H27ClFN7O |
---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
2-ethyl-6-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]-3,4-dihydroisoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C24H26FN7O.ClH/c1-2-31-10-7-16-13-17(3-5-19(16)23(31)33)22-20(25)15-28-24(30-22)29-21-6-4-18(14-27-21)32-11-8-26-9-12-32;/h3-6,13-15,26H,2,7-12H2,1H3,(H,27,28,29,30);1H |
InChI-Schlüssel |
YSHOLNDNMRZMSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2=C(C1=O)C=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.